molecular formula C13H18N2O2 B269164 3-(acetylamino)-N-(sec-butyl)benzamide

3-(acetylamino)-N-(sec-butyl)benzamide

Cat. No. B269164
M. Wt: 234.29 g/mol
InChI Key: VBELLPDCLOCCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-N-(sec-butyl)benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of chronic pain.

Scientific Research Applications

3-(acetylamino)-N-(sec-butyl)benzamide has been extensively studied for its potential use as an analgesic drug. It has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of chronic pain. This compound acts as an agonist at nicotinic acetylcholine receptors in the central nervous system, leading to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This release of neurotransmitters is thought to be responsible for the analgesic effects of this compound.

Mechanism of Action

3-(acetylamino)-N-(sec-butyl)benzamide acts as an agonist at nicotinic acetylcholine receptors in the central nervous system. This activation leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. The release of these neurotransmitters is thought to be responsible for the analgesic effects of this compound. Specifically, the release of dopamine and serotonin is thought to play a role in the modulation of pain perception, while the release of norepinephrine is thought to be responsible for the activation of descending pain pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have antinociceptive effects, meaning that it can reduce the perception of pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of chronic pain conditions.

Advantages and Limitations for Lab Experiments

3-(acetylamino)-N-(sec-butyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action that makes it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have antinociceptive effects, which can be measured using behavioral assays in animal models. However, one limitation of this compound is that it has a short half-life, which can make it difficult to study in vivo.

Future Directions

There are several future directions for research on 3-(acetylamino)-N-(sec-butyl)benzamide. One direction is to investigate the potential use of this compound in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Finally, future research may focus on the development of new analogs of this compound with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-(acetylamino)-N-(sec-butyl)benzamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The starting materials for the synthesis of this compound are 3-aminobenzoic acid and sec-butylamine. These two compounds are reacted with acetic anhydride to form the intermediate product, N-(sec-butyl)-3-acetylamino benzoic acid. This intermediate is then reacted with thionyl chloride to form the final product, this compound.

properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-acetamido-N-butan-2-ylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-4-9(2)14-13(17)11-6-5-7-12(8-11)15-10(3)16/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

VBELLPDCLOCCBO-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C

Origin of Product

United States

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